molecular formula C26H31N7O B2932485 1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920347-24-6

1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No. B2932485
CAS RN: 920347-24-6
M. Wt: 457.582
InChI Key: FSKAUUUCVPMMCC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a six-membered ring with nitrogen atoms at positions 1 and 3 . Pyrimidine is a key component of biological molecules like DNA and RNA . It’s also part of many drugs, including anticancer agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Molecular Structure Analysis

The molecular structure of similar compounds has been established based on their spectral data, elemental analyses, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions and cycloaddition with dipolarophiles .

Scientific Research Applications

Reactivity and Adsorption Behavior

Studies on the reactivity properties and adsorption behavior of triazole derivatives, similar to the specified compound, have utilized Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These studies investigate local reactive properties, Fukui functions, and noncovalent interaction sites, providing insights into their stability and potential pharmaceutical applications (Al-Ghulikah et al., 2021).

Antimicrobial and Anti-inflammatory Activity

Research has been conducted on the synthesis of N-substituted and S-substituted triazoles, including adamantyl derivatives, revealing potent antimicrobial activity against various bacteria and fungi. Additionally, some derivatives have shown significant anti-inflammatory activity, highlighting their potential in developing new therapeutic agents (Al-Abdullah et al., 2014).

Structural Characterization and Chemotherapeutic Potential

Quantum chemical calculations have been performed to understand the energy, geometrical structure, and vibrational wavenumbers of similar triazoline-thione compounds. These studies are crucial for assessing the molecular properties, electronic structure, and potential as chemotherapeutic agents (El-Emam et al., 2012).

Synthesis and Evaluation for Neurological Disorders

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their neurological effects, specifically as antagonists for serotonin receptors. This research contributes to the development of potential treatments for disorders like depression and anxiety, showcasing the versatility of adamantane and piperazine derivatives in medicinal chemistry (Evans et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown inhibitory activity against CDK2, a protein kinase that plays a key role in cell cycle regulation .

properties

IUPAC Name

1-adamantyl-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O/c34-25(26-13-19-10-20(14-26)12-21(11-19)15-26)32-8-6-31(7-9-32)23-22-24(28-17-27-23)33(30-29-22)16-18-4-2-1-3-5-18/h1-5,17,19-21H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKAUUUCVPMMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(adamantane-1-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

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